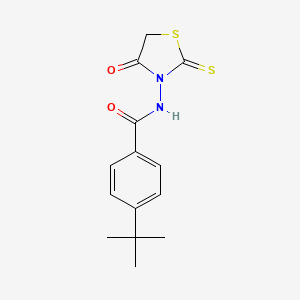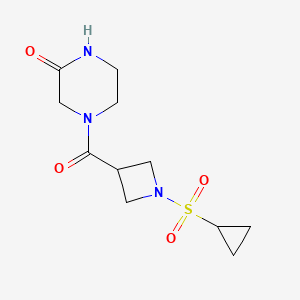
Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are generally synthesized through the reaction of alcohols and isocyanates . Another method involves the reaction of amines with carbon dioxide to form a carbamic acid, which can then be esterified .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to produce amines and carbon dioxide . They can also react with Grignard reagents to form tertiary amines .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are stable but can decompose under certain conditions .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Pyranopyrimidine derivatives, including those synthesized with pyridine-based compounds, play a crucial role in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of various aryl-substituted pyranopyrimidine scaffolds through multicomponent reactions, indicating the potential of pyridine-based compounds in facilitating complex chemical synthesis (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Pyridine derivatives, including the specific compound , have significant potential in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This includes their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, demonstrating the versatility of pyridine-based compounds in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chemical Inhibitors in Drug Metabolism
Pyridine-based compounds serve as selective inhibitors for various cytochrome P450 (CYP) isoforms, critical in drug metabolism and the assessment of potential drug-drug interactions. Their selectivity and potency make them essential tools in pharmaceutical research for understanding and predicting metabolic pathways of new drug candidates, highlighting the medicinal importance of pyridine derivatives (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Chemosensors
Pyridine derivatives exhibit high affinity for various ions and neutral species, making them highly effective as chemosensors. They have been used for the detection of different species in environmental, agricultural, and biological samples. This underscores their potential in analytical chemistry for designing biologically active compounds and chemosensors, which can be tailored for specific detection needs (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
pyridin-2-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(22-11-12-4-1-2-6-17-12)20-10-13-15(19-8-7-18-13)14-5-3-9-23-14/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICMJXMZTCQDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
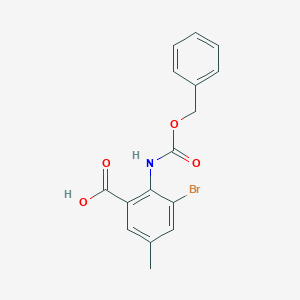
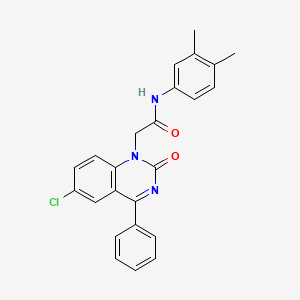
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2672555.png)
![6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide](/img/structure/B2672558.png)
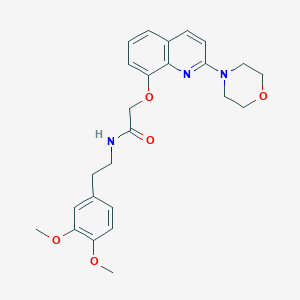
![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)
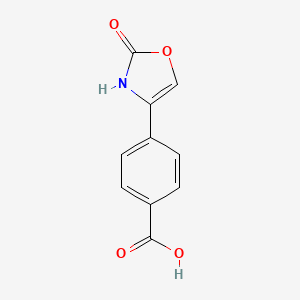
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)
![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2672569.png)
